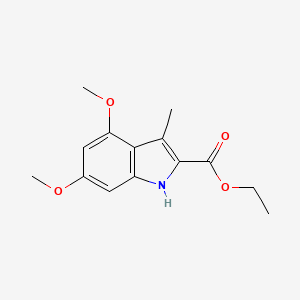

ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a suitable substituted phenylhydrazine and a corresponding ketone. The reaction is usually carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and more efficient catalysts to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions typical of indole derivatives:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate can be synthesized through various methods, often involving the reaction of substituted indoles with appropriate electrophiles. The compound's structure includes a methoxy group which enhances its reactivity and solubility, making it suitable for further chemical modifications.

Key Synthetic Routes:

- Electrophilic Substitution: The methoxy groups activate the indole ring, facilitating electrophilic substitutions at positions C3 and C4. This allows for the creation of a variety of derivatives that can be tailored for specific applications .

- One-Pot Reactions: Recent advancements have showcased one-pot multicomponent reactions that yield this compound efficiently, minimizing the need for extensive purification processes .

Biological Properties

The biological activity of this compound has been a focal point in research due to its potential therapeutic effects.

Pharmacological Activities:

- Anticancer Activity: Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Properties: this compound has shown promising results as an antimicrobial agent against specific bacterial strains, suggesting potential applications in treating infections .

Applications in Medicinal Chemistry

The compound serves as a versatile scaffold in medicinal chemistry due to its ability to undergo further functionalization.

Potential Applications:

- Drug Development: Its derivatives are being explored as candidates for new anticancer drugs. The modifications can enhance selectivity and reduce side effects associated with traditional chemotherapeutics .

- Bioconjugation: The presence of functional groups allows for bioconjugation strategies, where the compound can be linked to biomolecules for targeted delivery systems in cancer therapy .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mecanismo De Acción

The mechanism of action for ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate would depend on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. For instance, they might inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune response .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl indole-2-carboxylate: A simpler indole derivative with similar reactivity but lacking the methoxy and methyl substitutions.

4,6-Dimethoxyindole: Similar structure but without the ester group, affecting its reactivity and solubility.

3-Methylindole: Lacks the ester and methoxy groups, making it less versatile in certain reactions.

Uniqueness

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The methoxy groups increase electron density on the indole ring, enhancing its reactivity in electrophilic substitution reactions, while the ester group offers a site for further functionalization.

Actividad Biológica

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds are often involved in various biochemical pathways and exhibit properties such as:

- Antiviral

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antioxidant

The presence of methoxy groups significantly enhances the reactivity and biological efficacy of these compounds, making them valuable in pharmaceutical development .

Target of Action

The compound acts primarily through modulation of multiple biochemical pathways. Indoles can interact with various cellular targets, influencing processes such as cell proliferation and apoptosis. This compound specifically shows promise in targeting kinases involved in cell cycle regulation, which is crucial for cancer therapy .

Mode of Action

The mechanisms through which this compound exerts its effects include:

- Inhibition of cell cycle progression : By targeting key proteins like WEE1 kinase, it can halt the cell cycle at critical checkpoints, thereby preventing the proliferation of cancer cells .

- Induction of apoptosis : The compound may promote programmed cell death in malignant cells through activation of apoptotic pathways.

- Antioxidant activity : It can scavenge free radicals, reducing oxidative stress and associated cellular damage .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Apoptosis induction |

| HeLa (cervical cancer) | 8 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 12 | Inhibition of proliferation |

These results highlight its potential as a therapeutic agent against multiple cancers .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 18 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound. One notable study demonstrated its effectiveness as an anticancer agent in vivo using xenograft models. The compound significantly reduced tumor size compared to control groups without exhibiting toxicity to normal tissues .

Another investigation explored its antioxidant capabilities, revealing that it effectively reduced oxidative stress markers in cellular models exposed to harmful agents. This property adds to its profile as a multifunctional therapeutic agent .

Propiedades

IUPAC Name |

ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-5-19-14(16)13-8(2)12-10(15-13)6-9(17-3)7-11(12)18-4/h6-7,15H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFCNFCLPKVPSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.